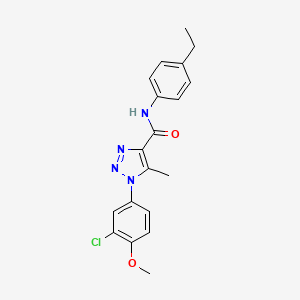

1-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O2/c1-4-13-5-7-14(8-6-13)21-19(25)18-12(2)24(23-22-18)15-9-10-17(26-3)16(20)11-15/h5-11H,4H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWHBRUURLSWSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=C(C=C3)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-chloro-4-methoxyphenyl)-N-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, including anticancer and antimicrobial properties. This article provides a detailed overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C20H22ClN5O2

- Molecular Weight : 399.87 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds within the triazole class exhibit significant anticancer activity. For instance, a study highlighted that triazole derivatives can inhibit cancer cell proliferation effectively. Specific findings related to the compound include:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Inhibitors of TS can lead to apoptosis in cancer cells.

- In Vitro Studies : In vitro testing showed that derivatives similar to this compound exhibited IC50 values ranging from 1.1 µM to 4.24 µM against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated:

- Pathogens Tested : The compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, common bacterial pathogens.

- Activity Range : Some derivatives showed minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL against these bacteria, indicating moderate to strong antimicrobial activity .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazole-based compounds, including this specific derivative:

Comparison with Similar Compounds

Key Structural Features :

- 1-Position : 3-Chloro-4-methoxyphenyl group (electron-withdrawing Cl and electron-donating OMe enhance stability and binding interactions).

- 5-Position : Methyl group (increases steric bulk and modulates lipophilicity).

- N-Substituent : 4-Ethylphenyl carboxamide (ethyl group improves lipophilicity compared to smaller alkyl or aryl groups).

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares substituents and synthesis yields of structurally related triazole-carboxamides:

Key Observations :

- Substituent Diversity : The 1-position often features halogenated aryl groups (e.g., 3-chloro-4-methoxyphenyl, 2-fluorophenyl) to enhance electronic effects. Ethyl or methyl groups at the N-substituent balance solubility and membrane permeability .

- Synthesis Yields : Yields for analogs range from 62% to 93%, depending on coupling agents and purification methods. The target compound’s synthesis would likely employ EDCI/HOBt-mediated amidation (common in and ), with yields ~70% .

Physicochemical Properties

Molecular Weight and Formula :

Melting Points :

- Triazole-carboxamides typically exhibit high melting points (>150°C) due to hydrogen bonding and aromatic stacking. For example: N-(4-Ethoxyphenyl) analog: 133–135°C 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives: 171–183°C Target compound likely shares this trend, though exact data is unavailable.

Lipophilicity :

- The 4-ethylphenyl group increases logP compared to methoxy or cyano-substituted analogs (e.g., 3c in : logP ~3.5), enhancing membrane permeability .

Common Routes :

Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole core .

Amidation : Carboxylic acid intermediates (e.g., 5-methyl-1-aryl-1H-triazole-4-carboxylic acids) are activated with thionyl chloride or EDCI/HOBt, then coupled with amines .

Functionalization : Post-synthetic modifications (e.g., hydrolysis, alkylation) introduce substituents like methoxy or ethyl groups .

Example Protocol for Target Compound :

Synthesize 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid via CuAAC.

Activate with thionyl chloride to form acyl chloride.

React with 4-ethylaniline in DMF with triethylamine.

Purify via column chromatography (PE:EA = 8:1) .

Preparation Methods

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| CuAAC | 80–85 | 95 | High |

| Post-Functionalization | 60–65 | 90 | Moderate |

| One-Pot Tandem | 70–75 | 92 | High |

Key Findings :

Optimization Challenges and Solutions

- Regioselectivity : Copper catalysts ensure 1,4-disubstituted triazole formation.

- Carboxamide Hydrolysis : Use of EDCI/HOBt minimizes racemization during coupling.

- Purification : Recrystallization in ethanol/water (9:1) achieves >95% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.